N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
Description
This compound is a quinazolinone derivative characterized by a 3,4-dimethoxyphenylethyl group linked via a propanamide chain to a 3,4-dihydroquinazolin-4-one core substituted with a (4-methylphenyl)methylsulfanyl moiety at position 2. The 3,4-dimethoxy substitution on the phenyl ring may enhance lipophilicity and membrane permeability, while the sulfanyl group could influence redox properties or receptor binding .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4S/c1-20-8-10-22(11-9-20)19-37-29-31-24-7-5-4-6-23(24)28(34)32(29)17-15-27(33)30-16-14-21-12-13-25(35-2)26(18-21)36-3/h4-13,18H,14-17,19H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGKIICNSVYWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Thioether Formation:
Amide Formation: The final step involves the coupling of the thioether-substituted quinazolinone with 3,4-dimethoxyphenethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone using reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenethylamine moiety can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit certain enzymes involved in disease pathways, thereby modulating their activity.
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating Signaling Pathways: The compound can influence various signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl Group Variations : The 4-methylphenyl group in the target compound contrasts with electron-withdrawing (e.g., 4-nitrophenyl in 672330-02-8) or bulky (e.g., propan-2-yloxypropyl in 743468-48-6) substituents, which may alter steric interactions or metabolic stability .
Propanamide vs. Acetamide Derivatives
The target compound’s propanamide chain distinguishes it from shorter-chain analogs. For example:
- N-(4-methoxyphenyl)acetamide (565160-80-7) : A methoxy group enhances polarity but lacks the dual 3,4-dimethoxy substitution seen in the target compound, which could improve π-π stacking in aromatic enzyme active sites .
Substituent Effects on Pharmacokinetics
- 3,4-Dimethoxyphenyl vs. Halogenated Phenyls : The target’s dimethoxy groups likely increase metabolic stability compared to chlorophenyl analogs (e.g., 743468-48-6), which may undergo dehalogenation .
- Methyl vs.
Research Findings and Implications
- Anticonvulsant Activity: Quinazolinones with sulfanyl and amide groups (e.g., N-[(2,4-dichlorophenyl)methyl] derivatives) show anticonvulsant effects in rodent models, suggesting the target compound may share similar activity .
- Antimicrobial Potential: Acetamide analogs with methoxyphenyl groups exhibit moderate antibacterial activity, implying that the target’s dimethoxy substitution could enhance efficacy .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a quinazoline moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds with quinazoline structures exhibit significant anticancer properties. For instance, a derivative of quinazoline was shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has demonstrated promising results in vitro against breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of similar compounds. For example, derivatives that include methoxy groups have been associated with reduced production of pro-inflammatory cytokines in cellular models. This suggests that this compound may possess similar anti-inflammatory properties .
Antioxidant Activity
The antioxidant capabilities of related compounds have been documented extensively. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases including cancer and cardiovascular disorders .
Synthesis and Evaluation
A study conducted by Chahal et al. (2023) synthesized various quinazoline derivatives and evaluated their biological activities. Among these, the compound similar to this compound was tested for COX-II inhibition. The results indicated that modifications to the quinazoline structure significantly enhanced its inhibitory potency against COX-II enzymes, suggesting its potential as an anti-inflammatory agent .
In Vivo Studies
In vivo studies have shown that compounds with similar structural characteristics can effectively reduce tumor growth in animal models. For instance, a related compound demonstrated a significant decrease in tumor size in xenograft models of human cancer when administered at specific dosages .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
